Cas no 83161-56-2 (Rupestonic acid)

Rupestonic acid structure
Rupestonic acid structure
Product Name:Rupestonic acid
Número CAS:83161-56-2
MF:C15H20O3
Megavatios:248.317504882813
CID:1998086
PubChem ID:24094149
Update Time:2025-06-13

Rupestonic acid Propiedades químicas y físicas

Nombre e identificación

    • (+)-3-oxo-1alphaH,7alphaH,10alphaH-guaia-4,11-dien-12-oic acid
    • (+)-pechueloic acid
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid
    • 2-(3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)-acrylic acid
    • Pechueloic acid
    • rupestonic acid
    • 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
    • MEGxp0_001667
    • 2-((5r,8s,8as)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl) acrylic acid
    • (5R,8S,8aS)-1,2,4,5,6,7,8,8a-Octahydro-3,8-dimethyl-α-methylene-2-oxo-5-azuleneacetic acid (ACI)
    • 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene-2-oxo-, [5R-(5α,8α,8aβ)]- (ZCI)
    • Rupestonicacid
    • 83161-56-2
    • E88596
    • HY-N3016
    • NCGC00180565-02
    • MS-23517
    • NCGC00180565-01
    • BRD-K13964656-001-01-2
    • CHEBI:183941
    • AKOS040740904
    • CS-0022973
    • SCHEMBL13250880
    • ACon1_001383
    • CHEMBL1956398
    • Rupestonate
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
    • 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
    • DA-57577
    • Rupestonic acid
    • Renchi: 1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
    • Clave inchi: ZFHSKBJBODQVBX-AXTRIDKLSA-N
    • Sonrisas: CC1C(=O)C[C@H]2[C@H](CC[C@H](CC=12)C(=C)C(=O)O)C

Atributos calculados

  • Calidad precisa: 248.14124450 g/mol
  • Masa isotópica única: 248.14124450 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 445
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 248.32
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 54.4

Rupestonic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-1mg
Rupestonic acid
83161-56-2 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-5mg
Rupestonic acid
83161-56-2 98%
5mg
¥0.00 2023-09-07
MedChemExpress
HY-N3016-5mg
Rupestonic acid
83161-56-2 99.72%
5mg
¥650 2024-04-17
MedChemExpress
HY-N3016-10mg
Rupestonic acid
83161-56-2 99.72%
10mg
¥1000 2024-04-17
1PlusChem
1P01V3SF-5mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
5mg
$108.00 2024-04-21
1PlusChem
1P01V3SF-10mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
10mg
$147.00 2024-04-21
1PlusChem
1P01V3SF-25mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
25mg
$258.00 2024-04-21
MedChemExpress
HY-N3016-25mg
Rupestonic acid
83161-56-2 99.72%
25mg
¥2000 2024-04-17

Rupestonic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.4 Solvents: Dichloromethane ;  50 min, 0 °C
1.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.2 Solvents: Dichloromethane ;  50 min, 0 °C
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.4 Solvents: Dichloromethane ;  50 min, 0 °C
2.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ;  24 h, 0 °C
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  40 min, 0 °C
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Referencia
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Acetic acid ;  12 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.4 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Referencia
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
3.4 Solvents: Dichloromethane ;  50 min, 0 °C
3.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Acetic acid ;  12 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
5.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
5.2 Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
6.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
6.4 Solvents: Dichloromethane ;  50 min, 0 °C
6.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Acetic acid ;  12 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
6.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
6.2 Solvents: Water
7.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
7.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
7.4 Solvents: Dichloromethane ;  50 min, 0 °C
7.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Solvents: Water
1.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.5 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Referencia
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Rupestonic acid Raw materials

Rupestonic acid Preparation Products

Proveedores recomendados
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd